molecular formula C31H42N2O4 B380319 2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

Cat. No.: B380319
M. Wt: 506.7g/mol
InChI Key: MLASZEUJFPJEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound that features a benzoisoquinoline core, a piperidine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can be achieved through a multi-step process:

    Formation of the Benzoisoquinoline Core: This can be synthesized via a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the benzoisoquinoline structure.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoisoquinoline core.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via an etherification reaction, where the hydroxy group on the piperidine ring reacts with a cyclohexyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can occur at the benzoisoquinoline core, potentially reducing double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the benzoisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced benzoisoquinoline derivatives.

    Substitution: Formation of substituted piperidine or benzoisoquinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: It can be used to study the mechanisms of various organic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmacological Research: It can be investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-{2-HYDROXY-3-[(2-ISOPROPYL-5-METHYLCYCLOHEXYL)OXY]PROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE: This compound is unique due to its specific structural features, such as the benzoisoquinoline core and the cyclohexyl group.

    Other Benzoisoquinoline Derivatives: Compounds with similar cores but different substituents may exhibit different properties and activities.

    Piperidine Derivatives: Compounds with piperidine rings but different substituents may also be compared for their unique properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C31H42N2O4

Molecular Weight

506.7g/mol

IUPAC Name

2-[[1-[2-hydroxy-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C31H42N2O4/c1-20(2)25-11-10-21(3)16-28(25)37-19-24(34)18-32-14-12-22(13-15-32)17-33-30(35)26-8-4-6-23-7-5-9-27(29(23)26)31(33)36/h4-9,20-22,24-25,28,34H,10-19H2,1-3H3

InChI Key

MLASZEUJFPJEAY-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O)C(C)C

Origin of Product

United States

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